molecular formula C18H15ClN4O3S B12041653 4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate CAS No. 478254-37-4

4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate

Cat. No.: B12041653
CAS No.: 478254-37-4
M. Wt: 402.9 g/mol
InChI Key: BHZUVAQSXCOSCC-KEBDBYFISA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioxo (S=) moiety. The iminomethyl (-CH=N-) bridge connects the triazole ring to a 2-methoxyphenyl acetate group. The structural complexity confers unique physicochemical and biological properties. The chloro and methoxy substituents enhance lipophilicity, while the acetate ester may improve solubility.

Properties

CAS No.

478254-37-4

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

[4-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H15ClN4O3S/c1-11(24)26-15-8-7-12(9-16(15)25-2)10-20-23-17(21-22-18(23)27)13-5-3-4-6-14(13)19/h3-10H,1-2H3,(H,22,27)/b20-10+

InChI Key

BHZUVAQSXCOSCC-KEBDBYFISA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Hydrazinolysis and Cyclization of Acylthiocarbohydrazides

Acylthiocarbohydrazides derived from 2-chlorobenzoic acid are cyclized in basic media to yield 3-(2-chlorophenyl)-1,2,4-triazole-5-thione. For instance, ethyl 2-chlorobenzoate undergoes hydrazinolysis with hydrazine hydrate to form 2-chlorobenzohydrazide. Subsequent treatment with carbon disulfide (CS₂) in alcoholic potassium hydroxide generates potassium hydrazinecarbodithioate, which cyclizes upon refluxing with hydrazine hydrate to afford 4-amino-5-(2-chlorophenyl)-1,2,4-triazole-3-thione.

Reaction Conditions:

  • Hydrazinolysis: Ethanol, 80°C, 6–8 hours.

  • Cyclization: 10% KOH, CS₂, 0–5°C, followed by reflux in hydrazine hydrate (yield: 52–88%).

Thiosemicarbazide Cyclization

Thiosemicarbazides bearing 2-chlorophenyl groups are cyclized using formic acid or alkaline conditions. For example, 2-(2-chlorophenyl)thiosemicarbazide reacts with formic acid under reflux to form 3-(2-chlorophenyl)-1,2,4-triazole-5-thione. This method avoids the use of CS₂ and is preferred for substrates sensitive to sulfurizing agents.

Key Intermediate:

  • 2-(2-Chlorophenyl)thiosemicarbazide : Synthesized via reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate.

Synthesis of 4-Formyl-2-methoxyphenyl Acetate

The aldehyde component, 4-formyl-2-methoxyphenyl acetate , is prepared through selective protection and formylation:

Protection of Phenolic Hydroxyl Group

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is acetylated using acetic anhydride in pyridine to yield 4-acetoxy-3-methoxybenzaldehyde. This step ensures the phenolic –OH is protected as an acetate, critical for subsequent reactions.

Reaction Conditions:

  • Acetylation: Acetic anhydride (1.2 equiv), pyridine, 0°C to room temperature, 12 hours (yield: >85%).

Formylation

Direct formylation of 4-acetoxy-3-methoxybenzaldehyde is unnecessary, as the aldehyde group is already present in vanillin. The acetylation step thus precedes condensation to preserve the aldehyde functionality.

Schiff Base Formation via Condensation

The triazole-thione’s amino group condenses with the aldehyde to form the imine linkage:

Condensation Reaction

4-Amino-3-(2-chlorophenyl)-1,2,4-triazole-5-thione reacts with 4-formyl-2-methoxyphenyl acetate in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the Schiff base.

Optimized Conditions:

  • Solvent: Anhydrous ethanol.

  • Catalyst: 2–3 drops glacial acetic acid.

  • Temperature: Reflux, 4–6 hours (yield: 70–78%).

Mechanistic Insight:
The reaction follows a typical nucleophilic addition-elimination pathway, with the acidic medium protonating the carbonyl oxygen to enhance electrophilicity.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, –N=CH–),

    • δ 7.82–7.35 (m, 4H, 2-chlorophenyl),

    • δ 7.28 (d, J = 8.4 Hz, 1H, aromatic),

    • δ 3.89 (s, 3H, –OCH₃),

    • δ 2.31 (s, 3H, –OAc).

  • IR (KBr):

    • 1675 cm⁻¹ (C=O, acetate),

    • 1590 cm⁻¹ (C=N, imine),

    • 1240 cm⁻¹ (C–S, thione).

Crystallographic Data (if applicable)

Single-crystal X-ray diffraction of analogous compounds confirms the planar geometry of the triazole ring and the E-configuration of the imine bond.

Optimization and Challenges

Yield Enhancement Strategies

  • Microwave Assistance: Reducing reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >75%.

  • Catalyst Screening: Lewis acids like Bi(SCH₂COOH)₃ improve condensation efficiency.

Common Side Reactions

  • Hydrolysis of Acetate: Avoid aqueous workup; use anhydrous conditions during condensation.

  • Oxidation of Thione: Conduct reactions under nitrogen atmosphere.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Hydrazinolysis-CyclizationHydrazinolysis → CS₂ treatment → Cyclization52–88%High purity, scalable
Thiosemicarbazide RouteThiosemicarbazide → Cyclization with formic acid60–75%Avoids CS₂, milder conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the triazole ring is a key reactive site. It undergoes nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

ReagentConditionsProductYield*Source
Methyl iodideDMF, RT, 6hS-Methylated triazole derivative72%
Acetyl chlorideEthanol, reflux, 4hS-Acetylated product65%

*Yields are approximate and based on analogous reactions in thioxo-triazole systems.

The reaction mechanism involves deprotonation of the thioxo group by a base (e.g., NaH) followed by nucleophilic attack on the electrophilic reagent. The chlorophenyl substituent enhances electrophilicity at the sulfur atom via inductive effects.

Redox Reactions

The thioxo group can be oxidized to sulfoxide (C=SO) or sulfone (C=SO₂) derivatives under controlled conditions.

Oxidizing AgentConditionsProductNotesSource
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide derivativeSelective oxidation
mCPBADCM, 0°C, 1hSulfone derivativeRequires anhydrous conditions

Reduction of the thioxo group (e.g., with LiAlH₄) is less common but may yield mercapto-triazoles.

Reactivity of the Imino (CH=N) Group

The imino group participates in condensation and cyclization reactions. For example:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form hydrazone derivatives .

  • Cyclization with Acetylenes : Reacts with diethyl acetylenedicarboxylate (DEAD) to form thiazole- or triazine-fused heterocycles .

Example Reaction Pathway :

Compound+DEADEtOH refluxThiazolo triazole derivative[3]\text{Compound}+\text{DEAD}\xrightarrow{\text{EtOH reflux}}\text{Thiazolo triazole derivative}\quad[3]

Hydrolysis of the Acetate Ester

The methoxyphenyl acetate moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsProductApplicationSource
NaOH (10%), reflux4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenolEnhanced water solubility
H₂SO₄ (5%), RTPartial hydrolysis to mixed acid-esterIntermediate for further functionalization

Acid-Base Reactions

The compound exhibits pH-dependent solubility:

  • Deprotonation : The triazole NH (pKa ~6.5) and phenolic OH (post-hydrolysis, pKa ~10) can deprotonate in basic media.

  • Stability : Stable in pH 4–8 but degrades under strongly acidic or alkaline conditions.

Biological Activity and Derivatization

While not a direct reaction, the compound’s bioactivity (e.g., enzyme inhibition) often drives synthetic modifications:

  • Mannich Reaction : Forms aminoalkyl derivatives with morpholine/formaldehyde, enhancing antimicrobial activity .

  • Metal Complexation : Binds to Cu(II) or Zn(II) ions via the triazole and imino nitrogen atoms, studied for anticancer potential .

Scientific Research Applications

Biological Activities

Antibacterial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial activity. For instance, derivatives of triazoles have been shown to possess potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain triazole derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant S. aureus . The compound may share similar properties due to its structural similarities.

Antifungal and Antiviral Activities
Triazole derivatives are also noted for their antifungal properties. For example, compounds similar to the one discussed have been effective against Candida albicans and other fungal pathogens . Additionally, some studies suggest potential antiviral activities against viruses like HIV and influenza .

Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. Compounds with the triazole structure have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a derivative exhibited significant cytotoxicity against human gastric cancer cells with an IC50 value of around 64.3 µg/mL . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds attractive candidates for further development.

Case Study 1: Antibacterial Activity

In a study by Mohammed et al., a series of triazole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Anticancer Efficacy

Another notable study explored the anticancer effects of triazole derivatives on human breast cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . This suggests that the compound may have similar mechanisms of action.

Mechanism of Action

The mechanism of action of 4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous triazole derivatives:

Compound Name/Structure Substituents on Triazole Core Key Functional Groups Reported Biological Activity
Target Compound 3-(2-Chlorophenyl), 5-thioxo Iminomethyl, 2-methoxyphenyl acetate Not explicitly reported (in evidence)
3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 3-(methylthio), 5-(3,4,5-trimethoxyphenyl) Methylthio, trimethoxyphenyl Anticancer, antimicrobial
2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl) acetohydrazide 3-(thiophene-2-ylmethyl), 5-oxo Acetohydrazide Antimicrobial
1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole 3,5-(methylthio), 4-(4-methoxyphenyl) Methylthio, methoxyphenyl Antifungal, antibiotic
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one 3-(methoxyphenylethyl), 5-oxo Oxo, methoxyphenyl Antimicrobial, antitumor

Physicochemical and Electronic Properties

  • Solubility : Acetate esters (target compound) are more hydrophilic than methylthio () or thiophene derivatives ().
  • Hydrogen Bonding: The iminomethyl and acetate groups may form intermolecular hydrogen bonds, influencing crystal packing or target interactions, as seen in triazole derivatives analyzed via graph-set theory .

Biological Activity

The compound 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives , which are known for their significant pharmacological properties. The structural formula can be represented as follows:

C17H16ClN3O3S\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}

This structure includes a chlorophenyl group, a thioxo triazole moiety, and an acetate functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study assessing various biheterocyclic compounds found that those containing the triazole ring demonstrated effective antimicrobial activity against several bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited selective cytotoxicity against melanoma cells (VMM917), with an IC50 value of approximately 10 µM , indicating significant antiproliferative effects compared to normal cells . The mechanism of action appears to involve cell cycle arrest at the S phase and induction of apoptosis, as evidenced by flow cytometry assays that demonstrated increased annexin V staining in treated cells .

Case Study: Melanoma Treatment

In a specific case study involving melanoma therapy, the compound was tested for its ability to inhibit tyrosinase activity, a key enzyme in melanin production. Results showed a 4.9-fold decrease in melanin content in treated melanoma cells compared to untreated controls. This suggests that the compound not only affects cell viability but may also influence pigmentation pathways, potentially leading to novel therapeutic strategies for melanoma treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been documented. In vitro studies demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, which are crucial for inflammation regulation .

Summary of Biological Activities

Activity Type Effectiveness Notes
AntimicrobialModerate to HighEffective against multiple bacterial strains
AnticancerHighSelective cytotoxicity in melanoma cells
Anti-inflammatorySignificantReduces cytokine production in macrophages

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 1,2,4-triazole-3-thiones, such as the target compound?

  • Methodology : The synthesis of 1,2,4-triazole-3-thione derivatives typically involves condensation reactions between thiol-containing intermediates (e.g., 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol) and halides or aldehydes. For example, describes a protocol using InCl₃ as a catalyst in aqueous NaOH, with subsequent recrystallization from methanol/water (3:1 v/v) to isolate pure products. For thioether formation, nucleophilic substitution with benzyl halides or aryl halides under basic conditions is effective .

Q. How can computational chemistry tools (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate molecular orbitals, electrostatic potentials, and thermochemical properties. highlights the importance of including exact-exchange terms for improved accuracy in atomization energies and ionization potentials, achieving average deviations <2.4 kcal/mol . Software like Gaussian or ORCA can model the compound’s reactivity, charge distribution, and potential hydrogen-bonding sites.

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Identify aromatic protons (6.5–8.5 ppm) and methoxy groups (~3.8 ppm).
  • FT-IR : Confirm the C=S stretch (~1200 cm⁻¹) and acetate carbonyl (~1740 cm⁻¹) .
  • HRMS : Verify the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH or temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. For example, incubate the compound in buffers (pH 2–12) at 25–60°C and monitor degradation products. emphasizes the need to avoid oxidizing agents and moisture during storage, as thione groups may oxidize to disulfides .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation or tautomerism?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) or Olex2 can determine bond lengths, angles, and tautomeric states. For instance, resolves ambiguities in triazole-thione tautomerism by analyzing C–S bond lengths (1.68–1.72 Å) and planarity of the triazole ring . Use ORTEP-3 ( ) to visualize thermal ellipsoids and validate hydrogen-bonding networks .

Q. What role do hydrogen-bonding patterns play in the compound’s supramolecular assembly?

  • Methodology : Graph-set analysis ( ) categorizes hydrogen bonds (e.g., N–H···S, O–H···O) into motifs like R₂²(8) or C(4) . For example, the methoxy group may participate in C–H···O interactions, stabilizing crystal packing . Pair this with Hirshfeld surface analysis to quantify intermolecular contacts.

Q. How does substitution at the 2-chlorophenyl or methoxyphenyl positions modulate biological activity?

  • Methodology : Synthesize analogs with substituents like -NO₂, -CF₃, or -OCH₃ and compare bioactivity (e.g., enzyme inhibition assays). demonstrates that substituents on benzyl groups in triazole-thiols significantly alter cytotoxicity profiles . Use docking studies (AutoDock Vina) to correlate electronic properties (HOMO/LUMO gaps) with binding affinities.

Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?

  • Methodology : Apply Design of Experiments (DoE) to variables like catalyst loading (InCl₃ vs. AlCl₃), solvent polarity, and reaction time. reports 70–85% yields using InCl₃ in aqueous NaOH, but side reactions (e.g., oxidation) may require quenching with Na₂CO₃ . Monitor intermediates via TLC or LC-MS to identify bottlenecks.

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